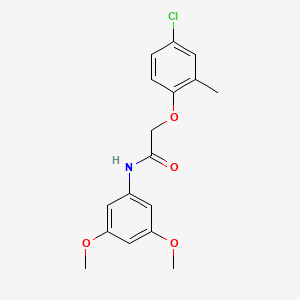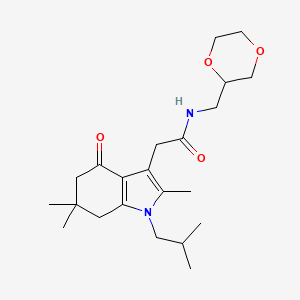![molecular formula C14H20ClNO B6047422 [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6047422.png)
[4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride, also known as Compound A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, this compound A has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In cancer research, this compound A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Inflammation research has also shown that this compound A inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound A has been shown to have various biochemical and physiological effects in different fields of research. In neuroscience, this compound A has been shown to protect against oxidative stress, reduce inflammation, and improve cognitive function. In cancer research, this compound A has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. Inflammation research has also shown that this compound A has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, this compound A also has limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the research of [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A. In neuroscience, further studies are needed to fully understand the neuroprotective effects of this compound A and its potential therapeutic applications in neurodegenerative diseases. In cancer research, further studies are needed to investigate the potential of this compound A as a novel anticancer agent and its mechanism of action. Inflammation research also requires further studies to investigate the anti-inflammatory effects of this compound A and its potential therapeutic applications in various inflammatory diseases.
Conclusion
In conclusion, this compound A is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound A have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound A in various fields of research.
Méthodes De Synthèse
The synthesis of [4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A involves the reaction of 4-isopropylphenol with propargyl bromide in the presence of a base to form 4-(4-isopropylphenoxy)but-2-yne. The alkyne is then converted to the corresponding amine using methylamine in the presence of a palladium catalyst. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of this compound A.
Applications De Recherche Scientifique
[4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride A has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, this compound A has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Inflammation research has also shown that this compound A has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-12(2)13-6-8-14(9-7-13)16-11-5-4-10-15-3;/h6-9,12,15H,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYVJILIIIWHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC#CCNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B6047341.png)
![N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine](/img/structure/B6047357.png)
![O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate](/img/structure/B6047372.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6047378.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6047391.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4-nitrophenol](/img/structure/B6047398.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-benzyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6047406.png)
![7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6047414.png)
![{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6047415.png)
![N-benzyl-2-{[(4-bromophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6047430.png)


![ethyl 5-ethyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B6047456.png)